Methyl 1-[2-hydroxy-3-[4-(morpholin-4-ylmethyl)phenoxy]propyl]piperidine-4-carboxylate
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Overview
Description
Methyl 1-[2-hydroxy-3-[4-(morpholin-4-ylmethyl)phenoxy]propyl]piperidine-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a morpholine moiety, and a phenoxy group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[2-hydroxy-3-[4-(morpholin-4-ylmethyl)phenoxy]propyl]piperidine-4-carboxylate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the morpholine group, and the attachment of the phenoxy group. Common reagents used in these reactions include piperidine, morpholine, and phenol derivatives. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[2-hydroxy-3-[4-(morpholin-4-ylmethyl)phenoxy]propyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
Major products formed from these reactions include ketones, alcohols, and substituted phenoxy derivatives, which can be further utilized in various applications.
Scientific Research Applications
Methyl 1-[2-hydroxy-3-[4-(morpholin-4-ylmethyl)phenoxy]propyl]piperidine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 1-[2-hydroxy-3-[4-(morpholin-4-ylmethyl)phenoxy]propyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives, morpholine-containing molecules, and phenoxy-substituted compounds. Examples include:
- Methyl 1-[2-hydroxy-3-[4-(morpholin-4-ylmethyl)phenoxy]propyl]piperidine-4-carboxylate analogs with different substituents on the phenoxy group.
- Piperidine derivatives with alternative functional groups.
- Morpholine-containing compounds with varying chain lengths or additional substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over similar molecules in terms of reactivity, selectivity, and efficacy.
Properties
IUPAC Name |
methyl 1-[2-hydroxy-3-[4-(morpholin-4-ylmethyl)phenoxy]propyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O5/c1-26-21(25)18-6-8-22(9-7-18)15-19(24)16-28-20-4-2-17(3-5-20)14-23-10-12-27-13-11-23/h2-5,18-19,24H,6-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEERTBXGMVBKJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CC(COC2=CC=C(C=C2)CN3CCOCC3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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